molecular formula C20H20ClN3O4 B2948706 N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide CAS No. 297145-64-3

N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide

Cat. No. B2948706
CAS RN: 297145-64-3
M. Wt: 401.85
InChI Key: ZQTRQMHIBDOXSO-SFQUDFHCSA-N
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Description

N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide (abbreviated as TBNB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNB is a yellow solid with a molecular weight of 429.89 g/mol and a melting point of 168-170°C.

Mechanism of Action

The mechanism of action of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase enzymes. Histone deacetylases are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting histone deacetylases, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide can increase the acetylation of histone proteins, leading to the activation of gene transcription and potentially inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have anticancer properties in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have good charge transport properties, making it a promising candidate for use in organic electronics.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in lab experiments is its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been extensively studied for its potential anticancer properties, and its good charge transport properties make it a promising candidate for use in electronic devices. One limitation of using N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.

Future Directions

There are several future directions for the study of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide. In medicinal chemistry, further studies are needed to evaluate the potential anticancer properties of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in vivo and to optimize its pharmacokinetic properties. In materials science, further studies are needed to explore the potential applications of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in organic electronics and to optimize its charge transport properties. In addition, further studies are needed to evaluate the potential toxicity of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide and to develop safer derivatives with similar properties.

Synthesis Methods

N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-phenylamine. This intermediate compound is then reacted with 1-tert-butylisocyanate to form N-(1-tert-butylcarbamoyl)-4-chloro-1-(ethoxycarbonyl)-phenylamine. The final step involves the reaction of N-(1-tert-butylcarbamoyl)-4-chloro-1-(ethoxycarbonyl)-phenylamine with 4-nitrobenzoyl chloride to form N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide.

Scientific Research Applications

N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have anticancer properties by inhibiting the activity of histone deacetylase enzymes. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been used as a building block for the synthesis of organic semiconductors with potential applications in electronic devices. In organic electronics, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have good charge transport properties, making it a promising candidate for use in organic field-effect transistors.

properties

IUPAC Name

N-[(E)-3-(tert-butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-20(2,3)23-19(26)17(12-13-4-8-15(21)9-5-13)22-18(25)14-6-10-16(11-7-14)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTRQMHIBDOXSO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide

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